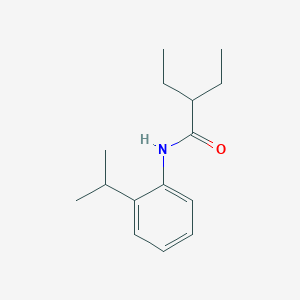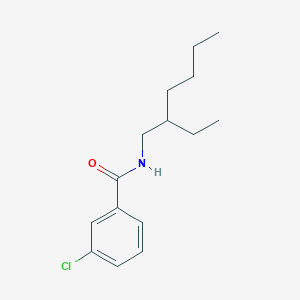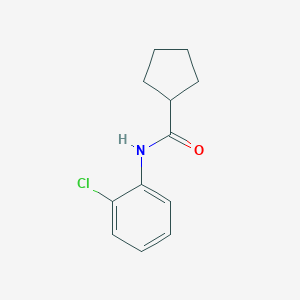
N-(4-ethylphenyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-iodobenzamide, also known as EI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a member of the benzamide family of compounds and is synthesized through a multi-step process involving several chemical reactions. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-iodobenzamide has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential as a radiotracer for imaging studies, as well as its potential as a therapeutic agent for the treatment of various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-2-iodobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, it is thought to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Additionally, it may also inhibit the activity of certain receptors in the body, such as the sigma-1 receptor.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-iodobenzamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and may also have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-2-iodobenzamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, it has been shown to have a high affinity for certain receptors in the body, making it a useful tool for studying the function of these receptors. However, one limitation is that it may have off-target effects, meaning that it may interact with other enzymes or receptors in the body that are not the intended target.
Direcciones Futuras
For research include the development of new synthesis methods, further exploration of its potential as a therapeutic agent, and more research on its potential off-target effects.
Métodos De Síntesis
N-(4-ethylphenyl)-2-iodobenzamide is synthesized through a multi-step process that involves several chemical reactions. The first step in the synthesis of N-(4-ethylphenyl)-2-iodobenzamide is the reaction of 4-ethylphenol with iodine and phosphorus trichloride to form 4-ethylphenyl iodide. The second step involves the reaction of 4-ethylphenyl iodide with benzamide in the presence of a palladium catalyst to form N-(4-ethylphenyl)-2-iodobenzamide.
Propiedades
Fórmula molecular |
C15H14INO |
|---|---|
Peso molecular |
351.18 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H14INO/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18) |
Clave InChI |
QKXGAARXJWAVDZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















